molecular formula C19H29Cl2N5O B1360169 Etoperidone hydrochloride CAS No. 52942-37-7

Etoperidone hydrochloride

Cat. No.: B1360169
CAS No.: 52942-37-7
M. Wt: 414.4 g/mol
InChI Key: BHKPQZVLIZKSAG-UHFFFAOYSA-N
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Description

Etoperidone hydrochloride is an atypical antidepressant that was developed in the 1970s. It belongs to the class of phenylpiperazine compounds and is chemically related to trazodone and nefazodone. This compound functions as a serotonin antagonist and reuptake inhibitor (SARI), which makes it effective in the treatment of depression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of etoperidone hydrochloride involves multiple steps, starting with the formation of the phenylpiperazine core. This is followed by the introduction of the triazole ring and the attachment of the chlorophenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Etoperidone hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various metabolites.

    Reduction: Less common but can occur under specific conditions.

    Substitution: Particularly nucleophilic substitution reactions involving the phenylpiperazine core.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols are often used.

Major Products: The major products formed from these reactions include various metabolites, such as meta-chlorophenylpiperazine (mCPP), which is a significant metabolite of this compound .

Scientific Research Applications

Etoperidone hydrochloride has been studied extensively for its applications in various fields:

Mechanism of Action

Etoperidone hydrochloride exerts its effects primarily through its major metabolite, 1-(3’-chlorophenyl)piperazine (mCPP). This metabolite binds with different affinities to various serotonergic and adrenergic receptors. It acts as an agonist of the 5-HT2c receptor and an antagonist of the 5-HT2a receptor. Additionally, this compound inhibits the reuptake of serotonin, norepinephrine, and dopamine, contributing to its antidepressant effects .

Comparison with Similar Compounds

Etoperidone hydrochloride’s unique receptor binding profile and metabolic pathway make it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKPQZVLIZKSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52942-31-1 (Parent)
Record name Etoperidone hydrochloride [USAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID30967410
Record name 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one--hydrogen chloride (1/1)
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Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57775-22-1, 52942-37-7
Record name 3H-1,2,4-Triazol-3-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-, hydrochloride (1:1)
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Record name 3H-1,2,4-Triazol-3-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-, hydrochloride (1:?)
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Record name 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etoperidone hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etoperidone hydrochloride
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Record name 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one--hydrogen chloride (1/1)
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Record name 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one monohydrochloride
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Record name ETOPERIDONE HYDROCHLORIDE
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